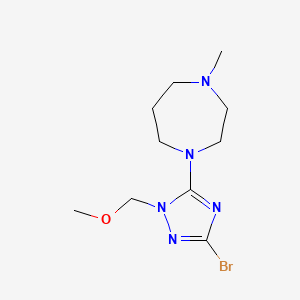

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane

Description

1-(3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core linked to a substituted 1,2,4-triazole ring. The triazole moiety is substituted with a bromine atom at position 3 and a methoxymethyl group at position 1, while the diazepane ring includes a methyl group at position 2. This structural combination confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and agrochemical applications. However, specific pharmacological or pesticidal data for this compound remain unreported in the provided evidence .

Properties

IUPAC Name |

1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]-4-methyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrN5O/c1-14-4-3-5-15(7-6-14)10-12-9(11)13-16(10)8-17-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIIFQJLZHINNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC(=NN2COC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives and formamide derivatives under acidic or basic conditions.

Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

Methoxymethylation: The brominated triazole is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the methoxymethyl group.

Formation of the Diazepane Ring: The final step involves the cyclization of the intermediate with a suitable diamine precursor under reflux conditions to form the diazepane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Cyclization Reactions: The triazole and diazepane rings can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, thiourea, or alkoxides in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Various substituted triazole derivatives.

Oxidation Products: Triazole oxides.

Reduction Products: Dehalogenated triazole derivatives.

Scientific Research Applications

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane has several scientific research applications, including:

Medicinal Chemistry: Used as a scaffold for the development of novel therapeutic agents with potential anticancer, antifungal, and antibacterial activities.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Chemical Biology: Utilized as a probe to investigate biological pathways and mechanisms of action of various biomolecules.

Industrial Applications: Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the triazole ring and the bromine atom enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous heterocyclic derivatives, focusing on structural features, substituent effects, and inferred biological relevance.

Core Structural Analogues

Key Observations :

- The target compound’s triazole-bromine substituent distinguishes it from sulfur-containing thiadiazole derivatives (e.g., 1-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane), which are often associated with antimicrobial activity .

- Compared to pyrimidine-substituted analogues (e.g., 1-(6-methoxypyrimidin-4-yl)-1,4-diazepane), the triazole ring may offer greater metabolic stability due to reduced susceptibility to enzymatic oxidation .

Brominated Heterocycles

Key Observations :

- Bromine at position 3 of the triazole (target compound) may enhance electrophilic reactivity, facilitating nucleophilic substitution reactions—a trait exploited in agrochemicals like fluazolate .

Diazepane and Diazepine Derivatives

Biological Activity

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane is a complex organic compound that belongs to the class of triazoles. Triazoles have gained significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.

- Chemical Formula : C13H20BrN3O4

- Molecular Weight : 362.22 g/mol

- IUPAC Name : this compound

- PubChem CID : 137333325

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, research on related triazole derivatives has shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| Compound A | HCT-116 (Colon Carcinoma) | 6.2 |

| Compound B | T47D (Breast Cancer) | 27.3 |

| Compound C | MCF-7 (Breast Cancer) | 43.4 |

These findings suggest that the incorporation of triazole structures into new compounds could enhance their cytotoxic effects against cancer cells .

Antifungal and Antibacterial Activity

Triazole derivatives are also well-known for their antifungal properties. The compound may exhibit similar activities based on the structural characteristics shared with other triazoles. Studies indicate that triazoles can inhibit fungal growth by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes. Furthermore, antibacterial activity has been reported in various triazole derivatives against pathogenic bacteria, making them potential candidates for antibiotic development .

The biological activity of triazole compounds typically involves:

- Enzyme Inhibition : Many triazoles act as inhibitors of enzymes involved in nucleic acid synthesis or metabolism.

- Cell Cycle Arrest : Some derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Membrane Disruption : Antifungal activity is often attributed to the disruption of fungal cell membranes by inhibiting ergosterol synthesis.

Case Studies

A notable case study involved a series of synthesized triazole derivatives tested for their anticancer properties:

- Study Design : Various synthesized compounds were screened against multiple cancer cell lines.

- Results : Compounds with bromine substitutions exhibited enhanced potency compared to their non-brominated counterparts.

In another study focusing on antimicrobial activity:

- Methodology : The synthesized compounds were tested against common bacterial strains.

- Findings : Several derivatives showed significant inhibition zones compared to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.